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Compound of Interest

Compound Name:
3-Chloro-5-ethoxy-4-

methoxybenzaldehyde

CAS No.: 736948-97-3

Cat. No.: B2813180

Get Quote

Technical Monograph: 3-Chloro-5-ethoxy-4-
methoxybenzaldehyde
Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary & Molecular Identity
3-Chloro-5-ethoxy-4-methoxybenzaldehyde represents a highly specific trisubstituted

benzaldehyde scaffold.[1] In medicinal chemistry, this motif is frequently utilized to modulate

metabolic stability and lipophilicity in phosphodiesterase 4 (PDE4) inhibitors (analogous to the

Apremilast pharmacophore) and tubulin polymerization inhibitors.

The introduction of the chlorine atom at the 3-position (relative to the aldehyde C-1) serves as

a "metabolic block," preventing ring oxidation while influencing the electronic distribution of the

aromatic system.[1]
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The following data establishes the baseline identity for analytical verification.

Property Value Notes

IUPAC Name
3-Chloro-5-ethoxy-4-

methoxybenzaldehyde

Alphabetical ordering (C

before E) dictates numbering.

[1]

Molecular Formula C₁₀H₁₁ClO₃
Confirmed via elemental

summation.

Molecular Weight 214.65 g/mol
Monoisotopic Mass: ~214.04

Da.

CAS Registry N/A (Analogous)

Note: Often indexed as a

derivative of CAS 1131-52-8

(3-ethoxy-4-

methoxybenzaldehyde).[1]

LogP (Predicted) 2.6 – 2.9
Increased lipophilicity vs. non-

chlorinated precursor.

H-Bond Acceptors 3 Aldehyde (1) + Ethers (2).[1]

H-Bond Donors 0 No -OH or -NH groups.[1]

Synthetic Methodology (Expertise & Experience)
Synthesis of this compound requires precise regiochemical control to ensure the chlorine atom

installs at the meta position relative to the aldehyde, which is electronically disfavored by the

aldehyde's withdrawing nature but activated by the ortho-alkoxy groups.[1]

Core Synthetic Pathway: Electrophilic Aromatic
Chlorination
The most robust route utilizes 3-ethoxy-4-methoxybenzaldehyde as the starting material.[1]

Direct chlorination with

gas is discouraged due to over-chlorination and oxidation of the aldehyde to carboxylic acid.
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Recommended Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile (ACN) or DMF.

Protocol Logic
Substrate Activation: The 4-methoxy and 3-ethoxy groups strongly activate the 2, 5, and 6

positions.[1]

Steric Steering: The 4-methoxy group directs ortho (positions 3 and 5).[1] However, position

3 is already occupied by the ethoxy group (in the precursor numbering).

Correction: In the precursor (3-ethoxy-4-methoxybenzaldehyde), the open positions are 2,

5, and 6.[1]

The 4-methoxy group directs to position 5.[1]

The 3-ethoxy group directs to position 2 and 6.[1]

Result: Chlorination predominantly occurs at Position 5 due to the synergistic activation by

the 4-OMe (ortho) and minimal steric hindrance compared to position 2 (flanked by

aldehyde and ethoxy).[1]

Step-by-Step Experimental Protocol
Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), NCS (1.1 eq), Acetonitrile (0.5 M

concentration), Trifluoroacetic acid (catalytic, 0.1 eq).[1]

Step 1: Dissolve starting aldehyde in dry Acetonitrile under

atmosphere.

Step 2: Add catalytic TFA. (Acid catalysis protonates NCS, increasing electrophilicity).

Step 3: Add NCS portion-wise at 0°C to prevent exotherm.

Step 4: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Step 5: Quench with saturated

(to remove oxidizing species) and extract with Ethyl Acetate.
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Step 6: Recrystallize from Ethanol/Water to yield the product.

Visualization: Synthetic Logic & Regioselectivity
The following diagram illustrates the electronic directing effects and the synthesis workflow.

Precursor:
3-Ethoxy-4-methoxybenzaldehyde

(CAS 1131-52-8)

Reagents:
NCS (1.1 eq), ACN, cat. TFA

Temp: 80°C

Dissolution
Transition State:

Electrophilic Attack at C-5
(Activated by 4-OMe)

Chlorination
Product:

3-Chloro-5-ethoxy-4-methoxybenzaldehyde
(MW 214.65)

Workup & Purification

Click to download full resolution via product page

Figure 1: Synthetic workflow utilizing NCS for regioselective chlorination at the C-5 position.

Analytical Characterization (Trustworthiness)
To validate the synthesis, researchers must confirm the loss of one aromatic proton and the

retention of the aldehyde functionality.

Nuclear Magnetic Resonance (¹H-NMR)
Solvent:

or

.[1]

Aldehyde Proton: Singlet at ~9.85 ppm. (Crucial check: If this shifts to ~10-12 ppm broad,

you have oxidized to acid).[1]

Aromatic Region:

Precursor has 3 aromatic protons (ABX or similar pattern).

Product: Expect two singlets (or meta-coupled doublets,

) in the aromatic region (~7.2 – 7.6 ppm). The chlorine atom isolates the remaining protons
at positions 2 and 6, removing strong ortho-coupling.[1]

Alkoxy Groups:
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Methoxy: Singlet at ~3.9 ppm (3H).

Ethoxy: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).[1]

Mass Spectrometry (MS)[1]
Ionization: ESI+ or EI.

Molecular Ion:

.

Isotope Pattern: The definitive signature of a mono-chlorinated compound is the 3:1 ratio

between the M peak (214) and the M+2 peak (216), due to the natural abundance of

and

.[1]

Pharmaceutical Applications & SAR Logic
This molecule is rarely a final drug but serves as a critical Intermediate and Pharmacophore in

two primary areas:

PDE4 Inhibitors (Apremilast Analogs):

The 3-ethoxy-4-methoxy phenyl ring is the "tail" of the Apremilast molecule.[1]

Modification: Adding a chlorine atom (bioisostere for a methyl or methoxy group) increases

lipophilicity and blocks metabolic hydroxylation at the vacant ring position, potentially

extending half-life (

).[1]

Tubulin Polymerization Inhibitors:

Polymethoxylated benzenes (like Combretastatin A-4) bind to the colchicine site of tubulin.
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The aldehyde moiety serves as a handle for condensation reactions (e.g., Knoevenagel

condensation) to form chalcones or stilbenes.

Visualization: Structure-Activity Relationship (SAR)

3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Aldehyde (-CHO)
Linker for Heterocycles
(Styrenes/Chalcones)

Chlorine (-Cl)
Metabolic Blocker

Lipophilicity Booster

Alkoxy (-OMe, -OEt)
H-Bond Acceptors

Tubulin Binding Pocket Fit

Click to download full resolution via product page

Figure 2: Pharmacophoric dissection of the molecule highlighting its utility in drug design.[1]

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for 3-

Ethoxy-4-methoxybenzaldehyde (Precursor). Retrieved from [Link][1]

Muller, G. et al. (1998).Thalidomide analogs and PDE4 inhibition. (Contextual reference for
the dialkoxy-benzaldehyde pharmacophore in Apremilast development).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2813180/docs#3-chloro-5-ethoxy-4-
methoxybenzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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